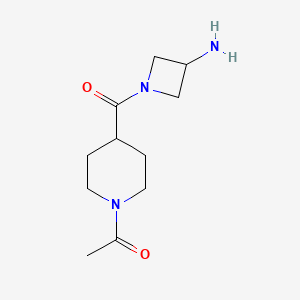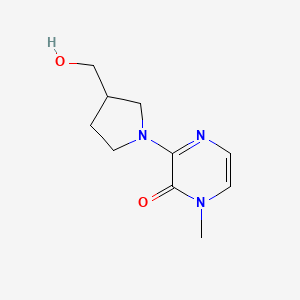
1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one
説明
1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one, or 1-AACE, is an organic compound that has been studied for its potential applications in medicine and scientific research. It is a cyclic amine with a five-member ring structure containing a nitrogen atom and four carbon atoms. 1-AACE has been found to have several biochemical and physiological effects that make it a promising compound for further research.
科学的研究の応用
Drug Discovery and Development
The piperidine nucleus, which is part of the compound’s structure, is significant in drug discovery. Compounds with this nucleus have been found in naturally occurring substances like piperine, which exhibits potent antioxidant activity due to its ability to inhibit free radicals . This suggests that “1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one” could potentially be explored for its antioxidant properties in pharmaceutical research.
Polymer Synthesis
Azetidines have been applied in polymer synthesis due to their ring strain and unique reactivity . The presence of an azetidine moiety in the compound could mean it may be useful in developing new polymeric materials with specific properties like enhanced durability or specialized functionality.
Antibacterial and Antimicrobial Coatings
Polymers derived from azetidines have been used for antibacterial and antimicrobial coatings . The compound could be investigated for its efficacy in creating coatings that prevent microbial growth on various surfaces, which is crucial in healthcare settings.
CO2 Adsorption
Azetidine-containing polymers have also shown potential in CO2 adsorption . Research into “1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one” could contribute to the development of materials aimed at capturing and storing carbon dioxide, aiding in climate change mitigation efforts.
Chelation and Materials Templating
The ability of azetidine-based polymers to act as chelating agents can be harnessed in materials templating processes . This compound may be useful in creating templates for the synthesis of complex materials with precise architectures.
Non-viral Gene Transfection
Another application area for azetidine-based polymers is non-viral gene transfection . The compound could be part of research efforts to develop safer and more efficient gene delivery systems for gene therapy.
Advanced Chemical Synthesis
Given that similar compounds are used as building blocks in chemical synthesis , “1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one” might serve as a precursor or intermediate in the synthesis of more complex molecules for various scientific applications.
MilliporeSigma Royal Society of Chemistry Future Journal of Pharmaceutical Sciences Royal Society of Chemistry
特性
IUPAC Name |
1-[4-(3-aminoazetidine-1-carbonyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-8(15)13-4-2-9(3-5-13)11(16)14-6-10(12)7-14/h9-10H,2-7,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLFUXGSVZVUSDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(3-Aminoazetidine-1-carbonyl)piperidin-1-yl)ethan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propan-1-amine](/img/structure/B1488888.png)


![1-[(4-Bromothiophen-2-yl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1488895.png)
![1-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1488898.png)
amine](/img/structure/B1488899.png)







